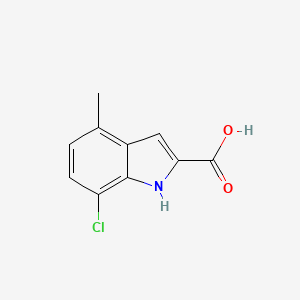
7-Chloro-4-methyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H6ClNO2 . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives has been a focus of many researchers due to their prevalence in pharmaceutical compounds . Various methods of synthesis have been investigated, including the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators .Molecular Structure Analysis
The molecular structure of 7-Chloro-4-methyl-1H-indole-2-carboxylic acid consists of a core indole ring, with a chlorine atom at the 7th position and a methyl group at the 4th position . The 2nd position of the indole ring is substituted with a carboxylic acid group .Chemical Reactions Analysis
Indole derivatives, including 7-Chloro-4-methyl-1H-indole-2-carboxylic acid, are known to undergo various chemical reactions. For instance, they can be used in the preparation of novel oxalyl piperazines active against the hepatitis B virus (HBV) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The scientific research applications of 7-Chloro-4-methyl-1H-indole-2-carboxylic acid involve its participation in various chemical synthesis and reactions due to its structural properties. For instance, it has been explored in the context of [4 + 3]-annulation reactions, where 1-methylindole-3-carboxamides react with substituted propargyl alcohols. This process affords lactams by carboxamide group migration to the indole-2-position and results in the formation of fused seven-membered lactones/lactams (oxepinoindolones/azepinoindolones) upon treatment with catalytic Cu(OTf)2. This highlights its utility in creating complex molecular architectures (Selvaraj, Debnath, & Swamy, 2019).
Crystal Structure Analysis
The compound also finds application in crystal structure analysis, where derivatives like 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indole have been studied. These derivatives exhibit a triclinic space group with significant molecular conformation stability, unaffected by the substitution pattern. This research aids in understanding the molecular interactions and packing behaviors of such indole derivatives, providing insights into their potential applications in material science and molecular engineering (Yamuna, Sridharan, Prasad, & Zeller, 2010).
Pharmacological Potential
Moreover, indole derivatives have been explored for their pharmacological potentials, such as the synthesis of compounds with potential as angiotensin converting enzyme inhibitors and antihypertensive agents. This involves modifications of the indole structure to enhance its interaction with biological targets, showcasing the compound's versatility in drug development (Kim et al., 1983).
Electrochemical Applications
The influence of carboxylic substituent position on electrodeposition, morphology, and capacitance properties of polyindole derivatives has been investigated. This research highlights the significant impact of the carboxylic group's position on the electrochemical properties of these materials, suggesting their potential use in energy storage devices and supercapacitors (Ma et al., 2015).
Safety And Hazards
Direcciones Futuras
Indole derivatives, including 7-Chloro-4-methyl-1H-indole-2-carboxylic acid, continue to attract attention due to their biological activity and potential therapeutic applications . Future research may focus on the development of novel synthesis methods and the exploration of their biological activities .
Propiedades
IUPAC Name |
7-chloro-4-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-3-7(11)9-6(5)4-8(12-9)10(13)14/h2-4,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCLCYWXTKSJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methyl-1H-indole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

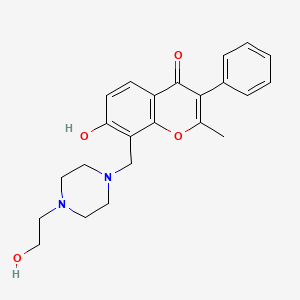
methanone oxime](/img/structure/B2959736.png)
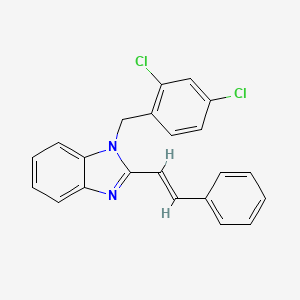
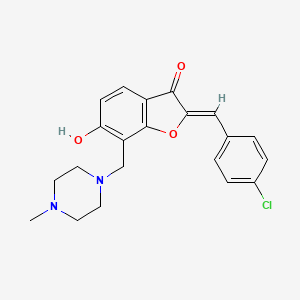
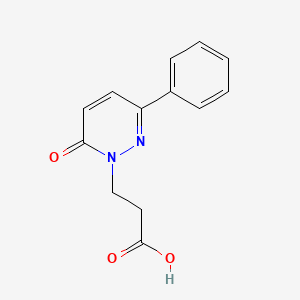
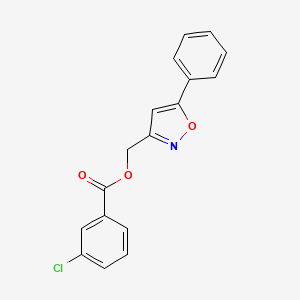
![N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2959744.png)
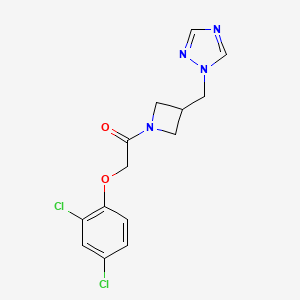
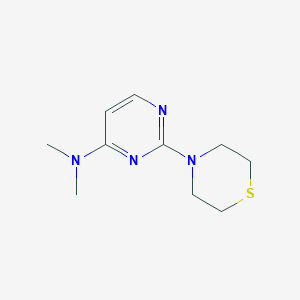
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2959753.png)
![4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2959755.png)
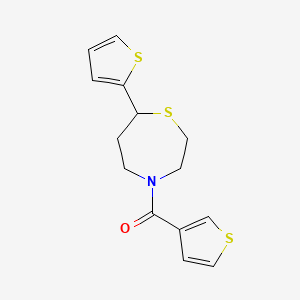
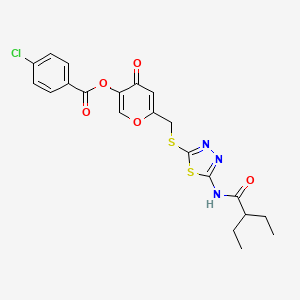
![N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2959758.png)